molecular formula C24H38N4O5S B2850416 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 898446-14-5

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2850416
CAS No.: 898446-14-5
M. Wt: 494.65
InChI Key: IGDGADIDUHTKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative featuring a mesitylsulfonyl-substituted piperidine moiety linked via an ethyl chain to the N1-position of the oxalamide core. The N2-position is substituted with a 2-morpholinoethyl group.

Properties

IUPAC Name

N'-(2-morpholin-4-ylethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O5S/c1-18-16-19(2)22(20(3)17-18)34(31,32)28-10-5-4-6-21(28)7-8-25-23(29)24(30)26-9-11-27-12-14-33-15-13-27/h16-17,21H,4-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDGADIDUHTKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Physicochemical Properties

The oxalamide scaffold is highly modular, allowing diverse substitutions that dictate biological activity and pharmacokinetics. Below is a comparison of key structural elements and properties:

Compound N1 Substituent N2 Substituent Key Functional Groups Molecular Weight (g/mol) Purity (HPLC)
Target Compound 2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl 2-Morpholinoethyl Mesitylsulfonyl, piperidine, morpholine ~600 (estimated) Not reported
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (6) 4-Chlorophenyl Piperidin-2-yl-methyl-thiazole Chlorophenyl, thiazole, hydroxymethyl 422.12 (calc.) 95.0%
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl, pyridine 372.41 (calc.) Not reported
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl Fluorophenyl, methoxyphenyl 356.36 (calc.) 52% yield

Key Observations :

  • The morpholinoethyl substituent may enhance water solubility compared to hydrophobic groups like thiazole or pyridine .
Antiviral Activity

Piperidine- and thiazole-containing oxalamides (e.g., compound 6 ) inhibit HIV entry by targeting the CD4-binding site, with IC50 values in the low micromolar range. The thiazole and hydroxymethyl groups are critical for binding . In contrast, the target compound’s mesitylsulfonyl group could sterically hinder viral envelope interactions, though this requires experimental validation.

Toxicity and Metabolism
  • The mesitylsulfonyl group in the target compound may increase metabolic stability but could also pose hepatotoxicity risks due to sulfonamide-related idiosyncratic reactions .

Q & A

Q. What are the key steps and challenges in synthesizing N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide?

  • Methodological Answer : Synthesis involves three critical stages:

Piperidine sulfonylation : Mesitylsulfonyl chloride reacts with piperidine under basic conditions (e.g., DIPEA in DCM) to form the sulfonamide intermediate. Reaction monitoring via TLC ensures completion .

Ethyl linker introduction : The piperidine intermediate undergoes nucleophilic substitution with 2-bromoethylamine, requiring anhydrous conditions (e.g., THF, 60°C) .

Oxalamide coupling : The final step employs oxalyl chloride to bridge the piperidine-ethyl and morpholinoethyl moieties. HPLC purification (C18 column, acetonitrile/water gradient) achieves >95% purity .
Key Challenges : Competing side reactions during sulfonylation and low yields in coupling steps due to steric hindrance.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substituent connectivity. For example, sulfonamide protons appear at δ 3.1–3.3 ppm, while morpholine protons resonate at δ 3.6–3.8 ppm .
  • HPLC-MS : Reverse-phase HPLC (Zorbax SB-C18, 0.1% TFA) coupled with ESI-MS validates molecular weight (calc. 535.6 g/mol; observed [M+H]⁺ 536.2) and purity (>98%) .
  • X-ray Crystallography : Limited to crystalline derivatives; computational models (e.g., Gaussian09) predict bond angles and torsional strain .

Q. What preliminary biological assays are used to assess its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Tested against kinases (e.g., PI3Kγ) using ADP-Glo™ kits. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) on GPCRs (e.g., dopamine D₂) quantify binding affinity (Kᵢ) .
  • Cellular Viability : MTT assays in cancer lines (e.g., HeLa) screen for cytotoxicity (EC₅₀) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact target selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare derivatives:
SubstituentTarget (IC₅₀)Selectivity Index
MesitylsulfonylPI3Kγ: 12 nM150x over PI3Kα
PhenylsulfonylPI3Kγ: 45 nM30x over PI3Kα
AcetylPI3Kγ: >1 µMNo selectivity
Key Insight : Bulky sulfonyl groups enhance kinase selectivity by occupying hydrophobic pockets .

Q. How can contradictory data (e.g., varying Kᵢ values across studies) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions:
  • pH Effects : Binding affinity for amine-containing targets (e.g., receptors) shifts with pH (e.g., Kᵢ = 8 nM at pH 7.4 vs. 120 nM at pH 6.5) .
  • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to normalize intracellular concentrations .
  • Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What strategies optimize in vivo pharmacokinetics without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce ester moieties (e.g., morpholine ethyl → morpholine acetate) to enhance solubility. Hydrolysis in plasma releases active compound .
  • Metabolic Stability : Liver microsome assays (human/rat) identify CYP450 vulnerabilities. Deuteration at labile sites (e.g., benzylic positions) extends half-life .
  • Formulation : Nanoemulsions (e.g., PEG-PLGA) improve bioavailability in rodent models (AUC increased by 3x vs. free compound) .

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